molecular formula C6H14ClNO B1404525 1-Pyrrolidin-3-YL-ethanol hydrochloride CAS No. 1350475-50-1

1-Pyrrolidin-3-YL-ethanol hydrochloride

Cat. No. B1404525
M. Wt: 151.63 g/mol
InChI Key: UEOASEGGLYGWDR-UHFFFAOYSA-N
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Description

“1-Pyrrolidin-3-YL-ethanol hydrochloride” is a chemical compound with the CAS Number: 664364-46-9 . It has a molecular weight of 151.64 and its IUPAC name is 2-(3-pyrrolidinyl)ethanol hydrochloride . It is stored at room temperature and is in the form of an oil .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . For instance, the Petasis reaction has been used for the synthesis of similar compounds . This involves adding salicylaldehyde to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid in 1,4-dioxane at reflux and stirring for 24 hours in a nitrogen atmosphere .


Molecular Structure Analysis

The pyrrolidine ring in “1-Pyrrolidin-3-YL-ethanol hydrochloride” is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are often involved in a variety of chemical reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

“1-Pyrrolidin-3-YL-ethanol hydrochloride” is a colorless oil that is miscible with water and most organic solvents . Its physical form, molecular weight, and purity have been mentioned in the description section.

Scientific Research Applications

  • Chemoenzymatic Synthesis : (Perrone et al., 2006) demonstrated a chemoenzymatic route to synthesize enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a valuable moiety in beta3-adrenergic receptor agonists.

  • Catalytic Hydrogenation : A study by (Hegedu˝s et al., 1996) focused on the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol, producing 1-methyl-2-pyrrolidine ethanol, a significant pharmaceutical intermediate.

  • Synthesis and Crystal Structure Analysis : (Fu et al., 2006) reported on the synthesis of a compound involving 1-hydroxy-1-ethylpropyl and 1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl pyrrolidine, analyzing its crystal structure through various spectroscopic techniques.

  • Protecting Group for Carboxylic Acids : (Elladiou & Patrickios, 2012) identified 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, which could be selectively removed post-polymerization.

  • Cycloaddition Reaction for Anticancer Compounds : Research by (Huang et al., 2019) involved a cycloaddition reaction to synthesize polysubstituted spiro[indoline-3,3'-pyrrolidines], which were evaluated for their cytotoxicity towards cancer cells.

  • Eu~(3+) Selective Chemosensor : (Qiu, 2012) synthesized a novel compound for the detection of Eu3+, demonstrating its potential as an efficient selective chemosensor.

  • Determination of Related Substances in Pharmaceuticals : (Ron, 2015) established a method to determine related substances, including 2-(pyridine-2-yl)ethanol, in betahistine hydrochloride tablets.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Pyrrolidine compounds, including “1-Pyrrolidin-3-YL-ethanol hydrochloride”, have a wide range of pharmacological activities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, they hold promise for future drug discovery and development .

properties

IUPAC Name

1-pyrrolidin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(8)6-2-3-7-4-6;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOASEGGLYGWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-3-YL-ethanol hydrochloride

CAS RN

1350475-50-1
Record name 3-Pyrrolidinemethanol, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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